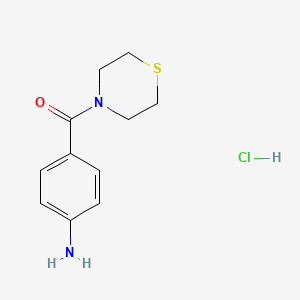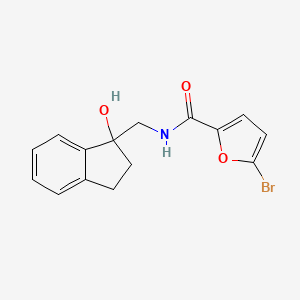
3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(5-Chloro-2-methoxyphenyl)ureido)cyclohexyl phenylcarbamate, also known as CCPC, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a urea derivative that has shown promising results in the fields of cancer research, drug design, and medicinal chemistry. In
Scientific Research Applications
Synthesis and Characterization
Research on derivatives of cyclohexanecarboxamide, such as the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, highlights the interest in developing compounds with specific structural features for potential use in various applications. The crystal structure analysis of these compounds provides foundational knowledge for understanding their chemical behavior and potential reactivity (Özer et al., 2009).
Chemical and Biological Stability
The study of cyclohexylcarbamic acid aryl esters, which are a class of fatty acid amide hydrolase (FAAH) inhibitors, including their chemical and biological stability, offers insights into the design of stable and effective therapeutic agents. The investigation into the structure-stability relationships of these compounds can inform the development of similar molecules with improved pharmacokinetic and toxicological profiles (Vacondio et al., 2009).
Chiral Stationary Phases
Cyclohexylcarbamates of cellulose and amylose have been evaluated as chiral stationary phases (CSPs) for high-performance liquid chromatography, showcasing the utility of cyclohexylcarbamate derivatives in analytical chemistry for enantiomer resolution. This application is crucial for the pharmaceutical industry, where the chirality of drugs can significantly affect their safety and efficacy (Kubota et al., 2000).
Electro-Fenton Degradation
The electro-Fenton degradation of antimicrobials using cyclohexylcarbamate derivatives demonstrates their potential application in environmental chemistry for the treatment of water contaminated with persistent organic pollutants. This research suggests the utility of these compounds in catalyzing the degradation of hazardous substances, contributing to environmental protection and sustainability (Sirés et al., 2007).
Nonlinear Optical Materials
The study of bis-chalcone derivatives, including their nonlinear optical properties, indicates the potential of cyclohexylcarbamate derivatives in the development of new materials for optical applications. These materials can be used in photonics and optoelectronics, areas that are crucial for the advancement of communication technologies and information processing (Shettigar et al., 2006).
properties
IUPAC Name |
[3-[(5-chloro-2-methoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-28-19-11-10-14(22)12-18(19)25-20(26)23-16-8-5-9-17(13-16)29-21(27)24-15-6-3-2-4-7-15/h2-4,6-7,10-12,16-17H,5,8-9,13H2,1H3,(H,24,27)(H2,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPUZWIWJWVPIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2400078.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2400079.png)
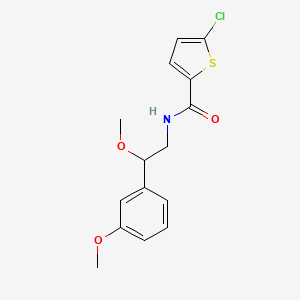
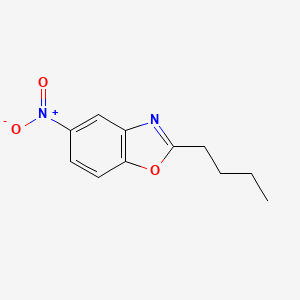



![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
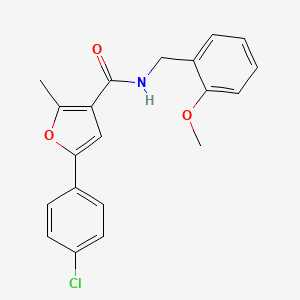
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)
![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)
